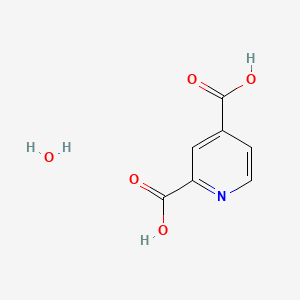
2,4-Pyridindicarbonsäure-Monohydrat
Übersicht
Beschreibung
2,4-Pyridinedicarboxylic Acid (2,4-PDCA) is a compound that structurally mimics 2-oxoglutarate (2-OG, also known as α-ketoglutarate) and chelates zinc, thus affecting a range of enzymes . It is a white to almost white crystalline powder .
Molecular Structure Analysis
The empirical formula of 2,4-Pyridinedicarboxylic acid monohydrate is C7H5NO4 · H2O, and its molecular weight is 185.13 .Chemical Reactions Analysis
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is an inhibitor of histone lysine-specific demethylases that targets on JMJD2A (KDM4A), KDM4C, KDM4E (IC50, 1.4 μM), KDM5B (IC50, 3 μM), KDM6A and other 2-oxogynases .Physical And Chemical Properties Analysis
2,4-Pyridinedicarboxylic acid monohydrate is a white to almost white crystalline powder . It has a melting point of 246-248 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Inhibitor von Histon-Lysin-Demethylasen
2,4-Pyridindicarbonsäure-Monohydrat: wirkt als Inhibitor von Histon-Lysin-Demethylasen in vitro und in Zellen . Diese Enzyme sind entscheidend für epigenetische Modifikationen, die die Genexpression regulieren. Durch die Hemmung dieser Demethylasen kann die Verbindung verwendet werden, um Krankheiten im Zusammenhang mit epigenetischer Dysregulation zu untersuchen und möglicherweise zu behandeln.
Antimetastatische Studien
Diese Verbindung wurde verwendet, um festzustellen, dass Ruthenium(II)-Komplexe antimetastatische Wirkungen auf verschiedene Tumorzelllinien haben . Die Wirkungen werden hauptsächlich in der Zellhaftung, Migration und Angiogenese beobachtet, die Schlüsselprozesse bei der Metastasierung von Krebs sind.
Epigenetik-Forschung
Es wurde verwendet, um einen RapidFire-Massenspektrometrie-Assay für epigenetische Ziele zu entwickeln, der den ersten Bericht über einen solchen Assay darstellt . Diese Anwendung ist für das Hochdurchsatzscreening in der Medikamentenentwicklung und der epigenetischen Forschung von Bedeutung.
Nachahmung von 2-Oxoglutarat
This compound: ähnelt strukturell 2-Oxoglutarat (2-OG) und beeinflusst eine Reihe von Enzymen durch Chelatisierung von Zink . Diese Nachahmung ermöglicht es, die Aktivität von 2-OG-Oxygenasen zu blockieren, zu denen Lysin-Demethylasen und verschiedene Hydroxylasen gehören.
Modulation des Hypoxia-induzierbaren Faktor-Umsatzes
Durch seine Wirkung auf Hydroxylasen, wie z. B. Prolylhydroxylase 1, moduliert die Verbindung den Umsatz des Hypoxia-induzierbaren Faktors . Dies ist wichtig für das Verständnis und die Behandlung von mit Hypoxie verbundenen Zuständen, wie z. B. ischämischen Erkrankungen.
Hemmung von Zink-abhängigen Enzymen
Die Verbindung kann Zink-abhängige Enzyme hemmen, wie z. B. Metallo-β-Lactamase . Diese Anwendung ist im Zusammenhang mit Antibiotikaresistenz besonders relevant, da Metallo-β-Lactamasen an den Resistenzmechanismen bestimmter Bakterien beteiligt sind.
Organische Anionentransporter
This compound: beeinflusst und wird von organischen Anionentransportern transloziert . Diese Eigenschaft kann bei der Untersuchung des Arzneimitteltransports und -stoffwechsels ausgenutzt werden.
Zwischenprodukt der organischen Synthese
Es dient als wichtiges Zwischenprodukt der organischen Synthese, das in verschiedenen organischen Reaktionen weit verbreitet ist . Es wird auch als Katalysator, Koordinationsreagenz und Baustein für Metallkomplexe verwendet.
Wirkmechanismus
Target of Action
2,4-Pyridinedicarboxylic acid monohydrate, also known as pyridine-2,4-dicarboxylic acid hydrate, primarily targets 2-oxoglutarate (2-OG) oxygenases . These enzymes include certain lysine demethylases and a variety of hydroxylases (e.g., prolyl, collagen, lysyl) . It also targets Jumonji domain-containing lysine demethylases .
Mode of Action
This compound structurally mimics 2-oxoglutarate (2-OG) and chelates zinc . As a 2-OG mimic, it blocks the activity of 2-OG oxygenases . This results in the inhibition of several Jumonji domain-containing lysine demethylases when used at low micromolar concentrations .
Biochemical Pathways
Through its effects on hydroxylases, including prolyl hydroxylase 1, 2,4-Pyridinedicarboxylic acid monohydrate modulates hypoxia-inducible factor turnover , collagen synthesis , and plant cell wall formation . It can inhibit zinc-dependent enzymes, like metallo-β-lactamase .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2,4-Pyridinedicarboxylic acid monohydrate’s action include the inhibition of cell proliferation and migration . It also reduces the mRNA and protein levels of MCP-1 and IL-6 .
Action Environment
It is known to be sensitive to moisture , suggesting that humidity could affect its stability
Safety and Hazards
Eigenschaften
IUPAC Name |
pyridine-2,4-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFTNOXJDBMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585258 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207671-42-9 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




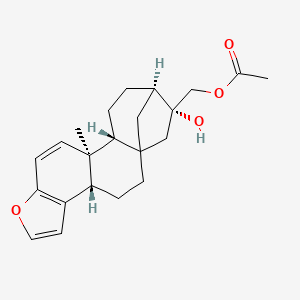
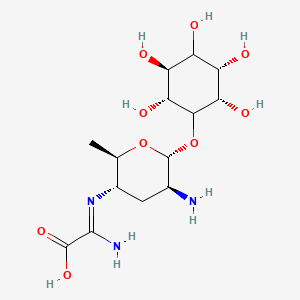
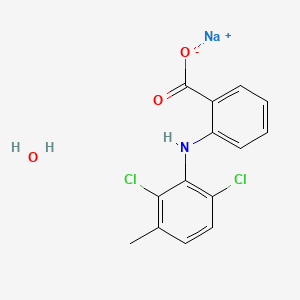




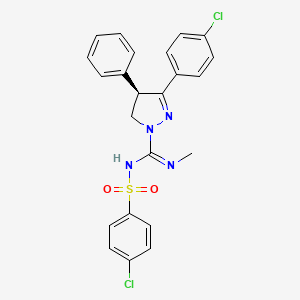
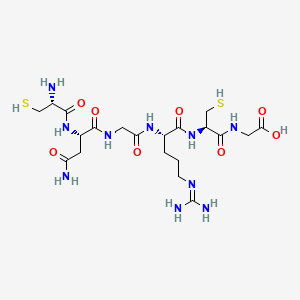



![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)